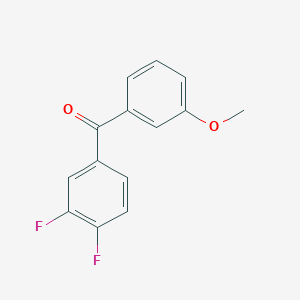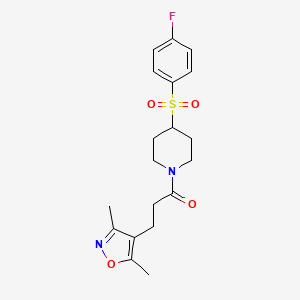
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one" involves multiple steps, including the formation of isoxazole rings, sulfonylation, and the introduction of piperidine groups. These processes are meticulously designed to achieve the desired molecular architecture, employing techniques such as click chemistry and condensation reactions (Govindhan et al., 2017).
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular and crystal structure of compounds related to our molecule of interest. These studies reveal that such compounds often crystallize in specific systems (e.g., monoclinic) and exhibit distinct geometrical configurations around key atoms, such as sulfur, which may adopt a distorted tetrahedral geometry. The detailed molecular structure aids in understanding the compound's reactivity and interaction capabilities (S. Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one" and its analogs encompasses a range of reactions, including nucleophilic substitutions and cycloadditions. These reactions are essential for the synthesis of various derivatives and for modifying the compound to enhance its biological activity or solubility (Liu et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for the practical application of any compound. Techniques like TGA and DSC are utilized to assess the thermal stability of these compounds, providing insights into their behavior under various conditions and their suitability for different applications (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under chemical conditions, and the potential for forming derivatives, are fundamental aspects of research into compounds like "3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one". Studies often explore the synthesis of biologically active derivatives and their interactions with biological targets to assess their potential therapeutic benefits (Khalid et al., 2016).
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
The chemical structure of 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one shares similarities with compounds studied for their fluorescent properties. Specifically, solvatochromic dyes incorporating dimethylamino groups and sulfonyl functionalities, akin to parts of the chemical , have been developed. These compounds exhibit solvent-dependent fluorescence, attributed to intramolecular charge transfer. This property makes them suitable for creating ultrasensitive fluorescent molecular probes, potentially applicable in studying various biological events and processes (Diwu et al., 1997).
Phosphoinositide-3-Kinase Inhibitors
Research into phosphoinositide-3-kinase (PI3K) inhibitors has explored the substitution of piperazine sulfonamide portions with aliphatic alcohols, resulting in compounds with significant in vitro efficacy. One such compound demonstrated promising pharmacokinetic parameters and inhibition of hepatocyte growth factor-induced Akt Ser473 phosphorylation, indicating its potential in scientific research applications related to PI3K pathway inhibition (Lanman et al., 2014).
Heteroannulation Reactions
The compound may be related to heteroannulation reaction products, such as the synthesis of dimethyl sulfomycinamate. This process involves regiocontrolled synthesis steps, potentially applicable in the synthesis of complex molecules with medicinal properties, including thiopeptide antibiotics (Bagley et al., 2005).
Histamine H3 Receptor Ligands
Compounds structurally related to the one mentioned, particularly those incorporating (3‐phenoxypropyl)piperidine derivatives, have been synthesized and evaluated as histamine H3 receptor ligands. These compounds, tagged with various fluorescent moieties, offer valuable insights into the binding site on the histamine H3 receptor, potentially useful in the development of drugs targeting neurological pathways (Amon et al., 2007).
Metabolic Studies
The metabolism of compounds containing elements similar to 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one has been studied, particularly focusing on oxidative metabolism pathways. Such research elucidates the metabolic fate of complex molecules, informing drug development and pharmacokinetic modeling (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-13-18(14(2)26-21-13)7-8-19(23)22-11-9-17(10-12-22)27(24,25)16-5-3-15(20)4-6-16/h3-6,17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWCBKXXIQEVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
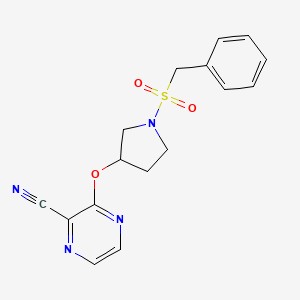
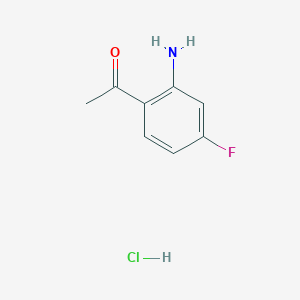
![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
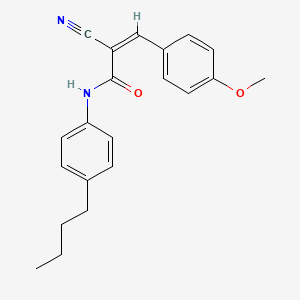
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)
